molecular formula C9H10N4S B13078280 2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}-1,3-thiazole

2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}-1,3-thiazole

Cat. No.: B13078280
M. Wt: 206.27 g/mol
InChI Key: UUYCGWLTYCVGOO-UHFFFAOYSA-N
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Description

2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}-1,3-thiazole is a heterocyclic compound that features a fused ring system combining pyrazolo[1,5-a]pyrimidine and thiazole moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}-1,3-thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of pyrazole derivatives with thiazole precursors, often facilitated by catalysts and under controlled temperatures .

Industrial Production Methods

Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as ultrasonic-assisted synthesis have been explored to enhance reaction efficiency and product quality .

Chemical Reactions Analysis

Types of Reactions

2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}-1,3-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its biological activities, including anticancer and antimicrobial properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}-1,3-thiazole involves its interaction with molecular targets such as enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. For example, it may inhibit specific enzymes involved in cancer cell proliferation, thereby exerting its anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}-1,3-thiazole is unique due to its fused ring structure, which combines the properties of both pyrazolo[1,5-a]pyrimidine and thiazole.

Properties

Molecular Formula

C9H10N4S

Molecular Weight

206.27 g/mol

IUPAC Name

2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-7-yl)-1,3-thiazole

InChI

InChI=1S/C9H10N4S/c1-3-10-8-2-4-12-13(8)7(1)9-11-5-6-14-9/h2,4-7,10H,1,3H2

InChI Key

UUYCGWLTYCVGOO-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=CC=NN2C1C3=NC=CS3

Origin of Product

United States

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